molecular formula C21H20NO2P B12191053 N-((Diphenylphosphoryl)methyl)-4-methylbenzamide CAS No. 90304-97-5

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide

Cat. No.: B12191053
CAS No.: 90304-97-5
M. Wt: 349.4 g/mol
InChI Key: KQRYXTJOMSUZPU-UHFFFAOYSA-N
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Description

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide is a compound that features a benzamide core substituted with a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with diphenylphosphine oxide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can act as a probe for studying biological systems due to its ability to interact with various biomolecules.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism by which N-((Diphenylphosphoryl)methyl)-4-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide
  • N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide
  • N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide

Uniqueness

N-((Diphenylphosphoryl)methyl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a diphenylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

90304-97-5

Molecular Formula

C21H20NO2P

Molecular Weight

349.4 g/mol

IUPAC Name

N-(diphenylphosphorylmethyl)-4-methylbenzamide

InChI

InChI=1S/C21H20NO2P/c1-17-12-14-18(15-13-17)21(23)22-16-25(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,23)

InChI Key

KQRYXTJOMSUZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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